Methyl 4-(2,6-dimethyloxane-4-carbonyl)morpholine-2-carboxylate
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Overview
Description
Methyl 4-(2,6-dimethyloxane-4-carbonyl)morpholine-2-carboxylate is a synthetic organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,6-dimethyloxane-4-carbonyl)morpholine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent such as sulfuric acid.
Introduction of the Dimethyloxane Moiety: The dimethyloxane group can be introduced via a nucleophilic substitution reaction using a suitable oxane derivative.
Esterification: The final step involves the esterification of the carboxyl group with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the multi-step synthesis efficiently.
Purification Techniques: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,6-dimethyloxane-4-carbonyl)morpholine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted morpholine derivatives with various alkyl or acyl groups.
Scientific Research Applications
Methyl 4-(2,6-dimethyloxane-4-carbonyl)morpholine-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(2,6-dimethyloxane-4-carbonyl)morpholine-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate: Another ester derivative with different functional groups.
Tert-butyl 2-[(piperidin-1-yl)methyl]morpholine-4-carboxylate: A similar morpholine derivative with a piperidine moiety.
Uniqueness
Methyl 4-(2,6-dimethyloxane-4-carbonyl)morpholine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its morpholine ring and dimethyloxane moiety make it a versatile compound for various synthetic and research purposes.
Properties
IUPAC Name |
methyl 4-(2,6-dimethyloxane-4-carbonyl)morpholine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-9-6-11(7-10(2)20-9)13(16)15-4-5-19-12(8-15)14(17)18-3/h9-12H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHVIBPNAVPHGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)C(=O)N2CCOC(C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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